Tebufelone

Vue d'ensemble

Description

Tebufelone is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the di-tert-butylphenol class. It was initially developed by Procter & Gamble Co. This compound is known for its potent anti-inflammatory, analgesic, and anti-pyretic properties. It functions as a selective dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), enzymes that play key roles in the biosynthesis of eicosanoids, which are pro-inflammatory lipid mediators .

Méthodes De Préparation

Tebufelone is synthesized through a series of chemical reactions involving the di-tert-butylphenol scaffold. The synthetic route typically involves the incorporation of a carbonyl group and the elongation of the alkyl chain. The reaction conditions often include the use of strong bases and organic solvents to facilitate the formation of the desired product . Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to ensure the compound meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Tebufelone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols .

Applications De Recherche Scientifique

Pharmacological Applications

Anti-Inflammatory Properties

Tebufelone has been extensively studied as a nonsteroidal anti-inflammatory drug (NSAID) due to its ability to inhibit cyclooxygenase (COX) and lipoxygenase (5-LO) enzymes. These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation and pain. This compound exhibits a potent inhibitory effect on COX-2 with an IC50 value of 1.5 µM and on 5-LO with an IC50 value of 20 µM in rat macrophages . This dual inhibition mechanism makes this compound a candidate for treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis.

Analgesic and Antipyretic Effects

In addition to its anti-inflammatory action, this compound demonstrates analgesic and antipyretic effects in various animal models. Its efficacy in reducing pain and fever can be attributed to the inhibition of pro-inflammatory mediators like PGE2 .

Case Studies in Inflammation

Recent studies have illustrated this compound's effectiveness in reducing inflammation markers in experimental models. For instance, in a study involving human whole blood assays, this compound significantly decreased the production of PGE2, indicating its potential for clinical applications in managing inflammatory diseases .

Oncological Applications

Anticancer Activity

Recent research has explored the anticancer properties of this compound and its analogs. A notable study investigated carborane-based this compound analogs, revealing enhanced antiproliferative effects against HT29 colon adenocarcinoma cells. Structural modifications such as chain elongation improved their efficacy as cytostatic agents . This suggests that this compound derivatives could be developed as novel therapeutic agents for cancer treatment.

Mechanism of Action in Cancer

The mechanism by which this compound exerts its anticancer effects is linked to its ability to modulate eicosanoid pathways involved in tumorigenesis. By inhibiting COX-2 and 5-LO, this compound may disrupt the inflammatory microenvironment that supports cancer progression .

Pharmaceutical Formulations

Solid Dispersion Compositions

Research has led to the development of solid dispersion formulations of this compound that enhance its bioavailability when administered orally. These formulations typically consist of this compound combined with surfactants like poloxamer to improve solubility and absorption .

| Component | Percentage Range |

|---|---|

| This compound | 15% - 75% |

| Poloxamer surfactant | 25% - 65% |

| Other miscible components | 0% - 60% |

This innovative approach aims to maximize the therapeutic potential of this compound while minimizing side effects.

Research Insights

Recent studies have focused on the structural optimization of this compound analogs to enhance their biological activity. For example, modifications involving bioisosteric replacements have shown promise in developing more effective inhibitors targeting COX-2 and 5-LO pathways .

Mécanisme D'action

Tebufelone exerts its effects by selectively inhibiting the activity of COX-2 and 5-LO enzymes. These enzymes are involved in the biosynthesis of prostaglandins and leukotrienes, which are key mediators of inflammation and pain. By blocking the activity of these enzymes, this compound reduces the production of these pro-inflammatory mediators, thereby alleviating inflammation and pain . The molecular targets of this compound include the active sites of COX-2 and 5-LO, where it binds and inhibits their catalytic activity .

Comparaison Avec Des Composés Similaires

Tebufelone is unique among NSAIDs due to its dual inhibitory activity against both COX-2 and 5-LO enzymes. Similar compounds include indomethacin, which is a potent COX inhibitor, and RG-5901, which is a selective 5-LO inhibitor. this compound is more potent as a COX inhibitor compared to indomethacin and less potent as a 5-LO inhibitor compared to RG-5901 . Other structurally related compounds under development include E-5110 and KME-4, which also belong to the di-tert-butylphenol class and exhibit similar inhibitory activities .

Activité Biologique

Tebufelone, a member of the di-tert-butylphenol (DTBP) class, is a novel nonsteroidal anti-inflammatory drug (NSAID) recognized for its potent anti-inflammatory, analgesic, and antipyretic properties. This compound has garnered interest due to its dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the biosynthesis of inflammatory mediators.

This compound primarily exerts its biological effects through the inhibition of arachidonic acid (AA) metabolism. It effectively inhibits the formation of prostaglandins (PGE2), a key mediator in pain and inflammation, with notable potency:

- Inhibition Potency :

- IC50 for PGE2 in isolated enzyme preparations: 1.5 µM

- IC50 in rat peritoneal macrophages: 0.02 µM

- IC50 in human whole blood: 0.08 µM

Additionally, this compound inhibits leukotriene formation, albeit with lower potency compared to COX inhibition:

- Inhibition Potency :

- IC50 for leukotrienes in rat macrophages: 20 µM

- IC50 in human whole blood: 22 µM

This dual inhibition mechanism is believed to contribute to its efficacy and safety profile compared to traditional NSAIDs, which often target only COX pathways.

Comparative Efficacy

In comparative studies, this compound has demonstrated superior COX inhibition compared to indomethacin while showing similar efficacy to other DTBP derivatives. The following table summarizes its comparative potency against other compounds:

| Compound | COX Inhibition IC50 (µM) | LOX Inhibition IC50 (µM) |

|---|---|---|

| This compound | 1.5 | 20 |

| Indomethacin | 10 | Not specified |

| RG-5901 | Not specified | 15 |

Case Study: Analgesic and Antipyretic Effects

A randomized double-blind study involving 120 healthy males assessed the analgesic and antipyretic effects of this compound. Participants received either this compound or aspirin (ASA) at various dosages. Key findings include:

- Dosage Effects :

- 100 mg & 200 mg this compound : Onset characteristics similar to 650 mg ASA.

- 50 mg this compound : Slower onset but prolonged temperature suppression compared to ASA.

These results underscore the potential of this compound as an effective alternative to conventional NSAIDs.

Safety Profile

The safety profile of this compound is noteworthy, particularly its gastrointestinal tolerability compared to traditional NSAIDs. The dual inhibition of COX-2 and LOX pathways may mitigate common side effects associated with NSAID use, such as gastrointestinal irritation.

Research Findings

Recent studies have explored structural modifications to enhance the efficacy of this compound analogs. For instance, the introduction of methylene spacers in para-carborane analogs has shown improved anticancer activity against HT29 colon adenocarcinoma cells, indicating potential applications beyond inflammation management.

Summary of Findings

- Anti-inflammatory Activity : Potent inhibition of PGE2 and leukotrienes.

- Analgesic Effects : Comparable efficacy to ASA with a favorable onset profile.

- Safety : Reduced gastrointestinal side effects due to selective COX-2 inhibition.

Propriétés

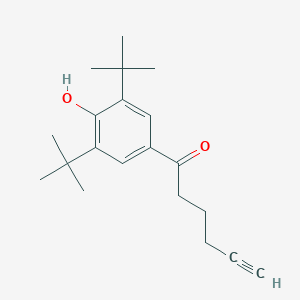

IUPAC Name |

1-(3,5-ditert-butyl-4-hydroxyphenyl)hex-5-yn-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-8-9-10-11-17(21)14-12-15(19(2,3)4)18(22)16(13-14)20(5,6)7/h1,12-13,22H,9-11H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXUEUKVDMWSKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149818 | |

| Record name | Tebufelone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112018-00-5 | |

| Record name | Tebufelone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112018-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tebufelone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112018005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebufelone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEBUFELONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O048K9ZFHO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.